3-Chloro-N,N-bis(2-hydroxyethyl)aniline is a substituted aromatic amine that serves as a critical intermediate, specifically as a coupling component, in the synthesis of monoazo disperse dyes. Its molecular structure, featuring a chloro substituent in the meta position and two N-hydroxyethyl groups, is specifically engineered to produce colorants for hydrophobic fibers like polyester. The combination of these functional groups dictates the final dye's performance characteristics, including color shade, and fastness properties.
Substituting 3-Chloro-N,N-bis(2-hydroxyethyl)aniline with structurally similar compounds, such as its 4-chloro isomer or the unsubstituted analog N,N-bis(2-hydroxyethyl)aniline, is inadvisable for targeted applications. The specific meta-position of the chlorine atom is a critical design choice that modifies the electronic properties of the aromatic ring. This directly influences the absorption spectrum (color) and, most importantly, the stability of the resulting dye's chromophore. Altering the substituent or its position leads to a different final product with unpredictable and typically inferior fastness to light and sublimation, making such analogs unreliable substitutes for high-performance applications.
The target compound exhibits a significantly higher melting point compared to its unsubstituted analog, N,N-bis(2-hydroxyethyl)aniline. The melting point for 3-Chloro-N,N-bis(2-hydroxyethyl)aniline is documented as 88-92 °C, whereas the unsubstituted version melts at a lower temperature of 56-58 °C.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 88-92 °C |
| Comparator Or Baseline | N,N-bis(2-hydroxyethyl)aniline: 56-58 °C |
| Quantified Difference | Approx. 32 °C higher melting point |
| Conditions | Standard atmospheric pressure |
A higher melting point ensures the compound remains a free-flowing solid during storage in warmer climates and provides a more stable, predictable behavior in high-temperature synthesis and melt-processing applications.
The inclusion of electron-withdrawing groups, such as the chloro-substituent on the aniline ring, is a key strategy for engineering dyes with high lightfastness. Dyes synthesized from precursors like 3-chloroaniline have demonstrated lightfastness ratings of Grade 5 to 6-7 on the blue wool scale when applied to polyester. This level of performance is critical for applications where color stability upon light exposure is a primary requirement and is not typically achieved with unsubstituted aniline analogs.
| Evidence Dimension | Lightfastness (Blue Wool Scale 1-8) |
| Target Compound Data | Enables dyes with Grade 5 to 6-7 |
| Comparator Or Baseline | Unsubstituted aniline precursors lacking electron-withdrawing groups |
| Quantified Difference | Achieves high-performance rating (≥5) required for durable goods |
| Conditions | Dyeing on polyester fabric |
For buyers producing textiles for automotive, outdoor, or upholstery applications, using this precursor is essential to meet industry standards for color durability and prevent fading.
Sublimation fastness, the resistance of a dye to migrate from the fabric at high temperatures, is strongly dependent on the molecular structure, including substituents on the coupling component. Dyes derived from substituted anilines can achieve good to excellent sublimation fastness ratings of Grade 4 to 5. The specific 3-chloro substitution pattern is designed to contribute to a molecular structure that resists sublimation, which is a key performance differentiator from more volatile dye precursors.
| Evidence Dimension | Sublimation Fastness (Grey Scale 1-5) |
| Target Compound Data | Contributes to dyes achieving Grade 4 to 5 |
| Comparator Or Baseline | Precursors leading to dyes with lower molecular weight or weaker intermolecular forces |
| Quantified Difference | Achieves ratings suitable for thermal transfer printing and high-temperature finishing |
| Conditions | Standard sublimation tests on polyester fabric |
Procuring this intermediate is necessary for manufacturing dyes used in thermal transfer printing and for ensuring dyed fabrics do not stain adjacent materials during ironing or storage.
This compound is supplied with two free hydroxyethyl (-CH2CH2OH) groups. An alternative, commonly used intermediate is the di-acetylated form, N,N-Di(2-Acetoxy Ethyl)-Meta-Chloro Aniline. Procuring the di-hydroxy form provides a direct advantage for synthesis routes that require the nucleophilicity of the hydroxyl groups for further functionalization or for their influence on solubility and dye-fiber interactions. This avoids a separate, often costly and time-consuming, de-acetylation step in the manufacturing workflow.
| Evidence Dimension | Precursor Functional Group Availability |
| Target Compound Data | Two free hydroxyl (-OH) groups |
| Comparator Or Baseline | Acetylated analogs, e.g., N,N-Di(2-Acetoxy Ethyl)-Meta-Chloro Aniline |
| Quantified Difference | Eliminates one chemical step (de-acetylation) from the synthesis process |
| Conditions | Multi-step synthesis of functional dyes |
This simplifies the manufacturing process, reduces raw material costs (by avoiding reagents for de-acetylation), and shortens production cycle times for certain dye synthesis campaigns.
This compound is the right choice for synthesizing disperse dyes intended for polyester or polyester-blend fabrics that require excellent lightfastness (Grade >5) to prevent fading from prolonged sun exposure. Its use is indicated for applications such as automotive upholstery, outdoor apparel, and home furnishings where color stability is a critical performance and quality benchmark.
The high sublimation fastness (Grade 4-5) imparted by this intermediate makes it a preferred precursor for dyes used in digital and screen-based thermal transfer printing on synthetic substrates. It ensures sharp, vibrant prints that do not bleed or fade when subjected to the heat required for the transfer process or during subsequent use.
The presence of two primary hydroxyl groups provides reactive sites for further chemical modification. This makes the compound a suitable platform for more complex syntheses, such as creating reactive disperse dyes, without the need for an initial deprotection step that would be required if starting from an acetylated analog.